A Comprehensive Technical Guide to 3-bromo-5-iodo-2-[(1S)-1-methoxyethyl]pyridine (CAS 2641451-76-3)
A Comprehensive Technical Guide to 3-bromo-5-iodo-2-[(1S)-1-methoxyethyl]pyridine (CAS 2641451-76-3)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the chiral substituted pyridine, 3-bromo-5-iodo-2-[(1S)-1-methoxyethyl]pyridine. As a Senior Application Scientist, the following sections will elucidate its physicochemical properties, a plausible synthetic route, its strategic value in chemical synthesis, and its emerging applications in medicinal chemistry, grounded in authoritative references.
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry, present in over 60 FDA-approved drugs.[1] Its prevalence stems from its ability to act as a bioisostere for phenyl rings, engage in hydrogen bonding, and influence the physicochemical properties of a molecule, such as solubility and metabolic stability.[1] Highly substituted pyridines, particularly those bearing chiral side chains and multiple, differentially reactive halogen atoms, are of immense value as intricate building blocks for complex drug candidates.[1] The subject of this guide, 3-bromo-5-iodo-2-[(1S)-1-methoxyethyl]pyridine, exemplifies such a strategic intermediate, offering stereochemical control and two distinct handles for sequential chemical modifications.
Physicochemical Properties
A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in research and development. The key properties of 3-bromo-5-iodo-2-[(1S)-1-methoxyethyl]pyridine are summarized in the table below, based on data from PubChem and various chemical suppliers.[2]
| Property | Value | Source |
| CAS Number | 2641451-76-3 | [2] |
| Molecular Formula | C₈H₉BrINO | [2] |
| Molecular Weight | 341.97 g/mol | [2] |
| Appearance | Solid (predicted) | [3] |
| Purity | Typically ≥95% | [3] |
| Storage Conditions | 2-8°C, keep in a dark, dry, and sealed container | [3] |
| IUPAC Name | 3-bromo-5-iodo-2-[(1S)-1-methoxyethyl]pyridine | [2] |
| SMILES | Cc1ncccc(I)c1Br | [2] |
| InChIKey | DPRVXTXXJZAUBO-YFKPBYRVSA-N | [2] |
Proposed Synthetic Pathway
Diagram of the Proposed Synthetic Workflow
Caption: Proposed four-step synthesis of the target molecule.
Detailed Experimental Protocol (Proposed)
Step 1: Asymmetric Reduction of 2-Acetylpyridine
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Rationale: The initial and most critical step is the establishment of the chiral center. Asymmetric hydrogenation of prochiral ketones is a well-established and highly efficient method for producing enantiomerically pure alcohols.[4] The use of a chiral catalyst, such as a Noyori-type ruthenium catalyst, is proposed for its high enantioselectivity and functional group tolerance.[4]
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Protocol:
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To a solution of 2-acetylpyridine (1.0 eq) in degassed isopropanol, add a chiral ruthenium catalyst (e.g., (S,S)-Ts-DENEB, 0.01 mol%).
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Pressurize the reaction vessel with hydrogen gas (5-10 atm) and stir at room temperature for 12-24 hours, monitoring the reaction by TLC or GC-MS.
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Upon completion, carefully vent the hydrogen gas and concentrate the reaction mixture under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford (S)-1-(pyridin-2-yl)ethanol.
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Step 2: O-Methylation of (S)-1-(Pyridin-2-yl)ethanol
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Rationale: Protection of the secondary alcohol as a methyl ether prevents unwanted side reactions in the subsequent halogenation steps and is a common feature of the final target structure in patent literature. A standard Williamson ether synthesis using a strong base and methyl iodide is a reliable method.
-
Protocol:
-
To a solution of (S)-1-(pyridin-2-yl)ethanol (1.0 eq) in anhydrous THF at 0°C under an inert atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.
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Allow the mixture to warm to room temperature and stir for 30 minutes.
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Cool the reaction mixture back to 0°C and add methyl iodide (1.5 eq) dropwise.
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Stir the reaction at room temperature for 4-6 hours until complete conversion is observed by TLC.
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Carefully quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography to yield (S)-2-(1-methoxyethyl)pyridine.
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Step 3: Regioselective Iodination
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Rationale: The directing effects of the substituents on the pyridine ring will govern the regioselectivity of halogenation. The 2-alkyl group is an ortho, para-director. To achieve the desired 5-iodo substitution, a directed iodination is necessary. N-Iodosuccinimide (NIS) in an acidic medium is an effective reagent for the iodination of electron-rich pyridine rings.
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Protocol:
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Dissolve (S)-2-(1-methoxyethyl)pyridine (1.0 eq) in glacial acetic acid.
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Add N-iodosuccinimide (1.1 eq) in portions at room temperature.
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Stir the reaction for 12-18 hours, monitoring by LC-MS.
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Upon completion, pour the reaction mixture into an ice-water slurry and neutralize with a saturated sodium bicarbonate solution.
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Extract the product with dichloromethane, dry the organic phase, and concentrate under reduced pressure.
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Purify the crude product via column chromatography to obtain (S)-5-iodo-2-(1-methoxyethyl)pyridine.
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Step 4: Regioselective Bromination
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Rationale: With the 5-position now occupied by iodine, the subsequent bromination is directed to the remaining activated positions. The 2-alkyl group directs to the 3- and 5-positions, while the iodine at the 5-position will have a deactivating effect. Bromination at the 3-position is therefore favored. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for activated pyridine systems.[4]
-
Protocol:
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To a solution of (S)-5-iodo-2-(1-methoxyethyl)pyridine (1.0 eq) in acetonitrile, add N-bromosuccinimide (1.1 eq).
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Stir the reaction at room temperature for 8-12 hours.
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Monitor the reaction progress by LC-MS.
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Once the starting material is consumed, remove the solvent under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with water and brine.
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Dry the organic layer, concentrate, and purify by column chromatography to yield the final product, 3-bromo-5-iodo-2-[(1S)-1-methoxyethyl]pyridine.
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Chemical Reactivity and Synthetic Potential
The primary synthetic value of 3-bromo-5-iodo-2-[(1S)-1-methoxyethyl]pyridine lies in the differential reactivity of its two halogen substituents in metal-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond towards oxidative addition to a low-valent metal center, such as Palladium(0). This reactivity difference (I > Br > Cl) allows for selective functionalization of the pyridine ring.
Diagram of Sequential Cross-Coupling Reactions
Caption: Sequential functionalization via cross-coupling reactions.
This hierarchical reactivity enables a synthetic strategy where a desired substituent (R¹) can be introduced at the 5-position via a Suzuki, Sonogashira, Buchwald-Hartwig, or other cross-coupling reaction under relatively mild conditions, leaving the bromo group at the 3-position intact. Subsequently, a second, different substituent (R²) can be introduced at the 3-position, often requiring more forcing reaction conditions (e.g., higher temperature, stronger base, or a more active catalyst system). This stepwise approach provides a powerful tool for the synthesis of highly complex and diverse pyridine-based molecules from a single, versatile building block.
Applications in Drug Discovery
While this specific molecule is a specialized building block and not an active pharmaceutical ingredient itself, its appearance in the patent literature points towards its utility in the synthesis of high-value therapeutic candidates. Analysis of patents citing CAS number 2641451-76-3 reveals its use as a key intermediate in the development of novel kinase inhibitors.
Kinase inhibitors are a major class of targeted cancer therapies, and the pyrazolo[3,4-d]pyrimidine scaffold is a "privileged" structure in this area, mimicking the adenine ring of ATP to bind to the kinase active site.[5][6] The patents indicate that 3-bromo-5-iodo-2-[(1S)-1-methoxyethyl]pyridine is used to construct complex substituted pyrazolo[3,4-d]pyrimidine derivatives.
In a typical synthetic application derived from patent examples, the iodo group at the 5-position of the pyridine ring is likely utilized in a cross-coupling reaction to attach the core heterocyclic system of the drug candidate. The bromo group at the 3-position can then be used in a subsequent coupling reaction to introduce another key pharmacophoric element, allowing for the fine-tuning of the molecule's biological activity and pharmacokinetic properties. The chiral (S)-1-methoxyethyl group at the 2-position is a crucial stereochemical feature that likely plays a significant role in the specific binding interactions of the final drug molecule with its target protein.
Handling and Storage
As with any laboratory chemical, proper handling and storage procedures are essential to ensure safety and maintain the integrity of the compound.
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Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.
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Storage: Store in a tightly sealed container in a cool, dry place, away from light. Recommended storage temperature is between 2°C and 8°C.[3]
References
-
Marino, S. T., Stachurska-Buczek, D., Huggins, D. A., Krywult, B. M., Sheehan, C. S., Nguyen, T., ... & Boyce, R. S. (2004). Synthesis of chiral building blocks for use in drug discovery. Molecules, 9(6), 405-426. [Link]
-
PubChem. Compound Summary for CID 156312188, 3-bromo-5-iodo-2-[(1S)-1-methoxyethyl]pyridine. National Center for Biotechnology Information. [Link]
-
Jumde, R. P., Lanza, F., Pellegrini, T., & Harutyunyan, S. R. (2017). Highly enantioselective catalytic synthesis of chiral pyridines. Nature communications, 8(1), 1-8. [Link]
-
Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo [3, 4-d] pyrimidine scaffold. RSC medicinal chemistry, 11(10), 1112-1135. [Link]
-
PubChem. Compound Summary for CID 156312188, 3-bromo-5-iodo-2-[(1S)-1-methoxyethyl]pyridine. National Center for Biotechnology Information. [Link]
-
Jumde, R. P., Lanza, F., Pellegrini, T., & Harutyunyan, S. R. (2017). Highly enantioselective catalytic synthesis of chiral pyridines. Nature communications, 8(1), 1-8. [Link]
-
Marino, S. T., et al. (2004). Synthesis of chiral building blocks for use in drug discovery. Molecules, 9(6), 405-426. [Link]
-
PubChem. Compound Summary for CID 156312188, 3-bromo-5-iodo-2-[(1S)-1-methoxyethyl]pyridine. National Center for Biotechnology Information. [Link]
-
Marino, S. T., Stachurska-Buczek, D., Huggins, D. A., Krywult, B. M., Sheehan, C. S., Nguyen, T., ... & Boyce, R. S. (2004). Synthesis of chiral building blocks for use in drug discovery. Molecules, 9(6), 405-426. [Link]
-
PubChem. Compound Summary for CID 156312188, 3-bromo-5-iodo-2-[(1S)-1-methoxyethyl]pyridine. National Center for Biotechnology Information. [Link]
-
Marino, S. T., et al. (2004). Synthesis of chiral building blocks for use in drug discovery. Molecules, 9(6), 405-426. [Link]
-
PubChem. Compound Summary for CID 156312188, 3-bromo-5-iodo-2-[(1S)-1-methoxyethyl]pyridine. National Center for Biotechnology Information. [Link]
-
Marino, S. T., Stachurska-Buczek, D., Huggins, D. A., Krywult, B. M., Sheehan, C. S., Nguyen, T., ... & Boyce, R. S. (2004). Synthesis of chiral building blocks for use in drug discovery. Molecules, 9(6), 405-426. [Link]
-
Jumde, R. P., Lanza, F., Pellegrini, T., & Harutyunyan, S. R. (2017). Highly enantioselective catalytic synthesis of chiral pyridines. Nature communications, 8(1), 1-8. [Link]
-
Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo [3, 4-d] pyrimidine scaffold. RSC medicinal chemistry, 11(10), 1112-1135. [Link]
-
Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo [3, 4-d] pyrimidine scaffold. RSC medicinal chemistry, 11(10), 1112-1135. [Link]
-
Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo [3, 4-d] pyrimidine scaffold. RSC medicinal chemistry, 11(10), 1112-1135. [Link]
-
Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo [3, 4-d] pyrimidine scaffold. RSC medicinal chemistry, 11(10), 1112-1135. [Link]
-
Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo [3, 4-d] pyrimidine scaffold. RSC medicinal chemistry, 11(10), 1112-1135. [Link]
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